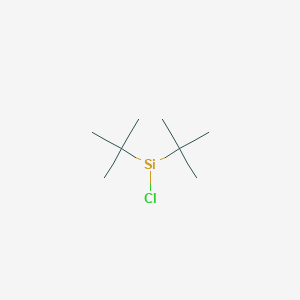

Dichloro(di-tert-butyl)silane

Vue d'ensemble

Description

Di-tert-Butylchlorosilane is a chemical compound with the molecular formula C8H19ClSi . It is commonly used in laboratory settings and in the manufacture of various substances .

Synthesis Analysis

Di-tert-butylchlorosilane can be synthesized by the chlorination of di-tert-butylsilane or by treating silicon tetrachloride with tert-butyllithium .

Molecular Structure Analysis

The molecular weight of di-tert-Butylchlorosilane is 178.77 g/mol . Its molecular formula is C8H19ClSi . The InChI Key for this compound is PRWJWJFNTJLFKK-UHFFFAOYSA-N .

Chemical Reactions Analysis

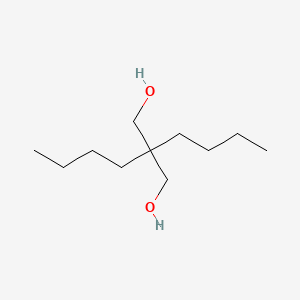

Di-tert-butylchlorosilane is used as a reagent for preparing siliranes and protecting diols . It can also be used to synthesize di-tert-butyl (chloro)silicon .

Physical And Chemical Properties Analysis

Di-tert-Butylchlorosilane is a clear, colorless liquid . It has a density of 0.884 g/mL at 25°C , a boiling point of 82-84 °C/45 mmHg , and a refractive index (n20/D) of 1.441 . It is also noted to be moisture sensitive .

Applications De Recherche Scientifique

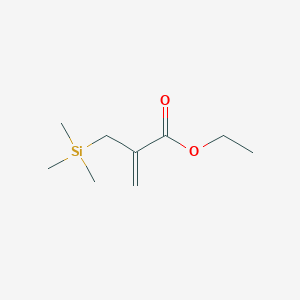

Synthèse Organique

Le dichloro(di-tert-butyl)silane est utilisé comme réactif en synthèse organique, notamment comme agent oxydant qui convertit la guanine en guanosine et les extrémités en réactions de transfert. Il sert de précurseur précieux pour la synthèse de divers composés organosiliciés, sa liaison silicium-chlore réactive subissant des réactions de substitution avec divers nucléophiles .

Modification de Surface

Ce composé est utilisé dans la silylation sélective des alcools internes ou des diols, où il peut introduire des groupes protecteurs ou modifier les propriétés de surface .

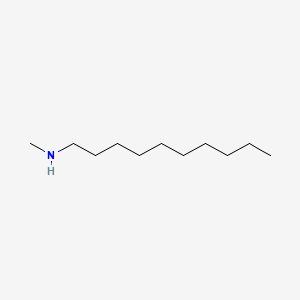

Préparation de Catalyseurs

Le this compound peut être utilisé comme matière première pour la préparation de divers polymères de silicone et catalyseurs. Les groupes tert-butyle influencent le processus de polymérisation et les propriétés finales du polymère.

Synthèse de Composés de Lactones Silylées

Il facilite l'oxysilylation des acides carboxyliques insaturés catalysée par le peroxyde de di-tert-butyle (DTBP), permettant la préparation rapide et efficace de composés de lactones silylées .

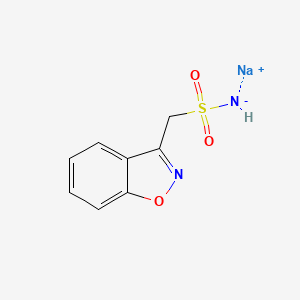

Synthèse de Promédicaments

Le this compound est un matériau précieux pour la synthèse de promédicaments de chimiothérapeutiques .

Préparation de Siliranes et Protection des Diols

Il est également utilisé pour préparer des siliranes et protéger des diols, qui sont des intermédiaires importants dans diverses synthèses chimiques .

Mécanisme D'action

Safety and Hazards

Di-tert-Butylchlorosilane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . In contact with water, it releases flammable gases . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

InChI |

InChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWJWJFNTJLFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10422597 | |

| Record name | di-tert-Butylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56310-18-0 | |

| Record name | di-tert-Butylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-t-butylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

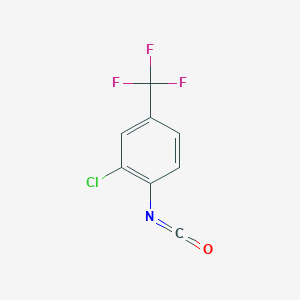

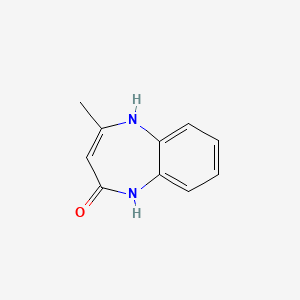

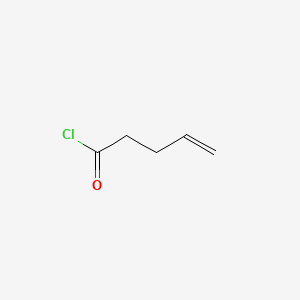

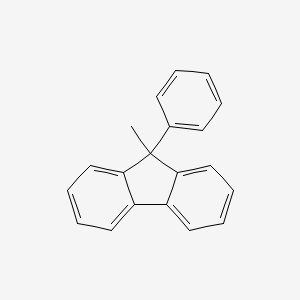

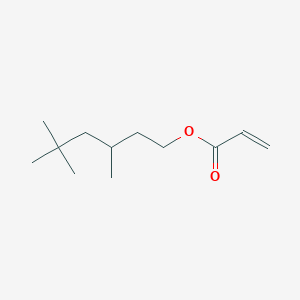

Feasible Synthetic Routes

Q & A

Q1: What is the main application of di-tert-butylchlorosilane highlighted in the research?

A1: Di-tert-butylchlorosilane serves as a valuable reagent in synthesizing various silicon-containing compounds. Notably, it's a key precursor for producing unsymmetrically substituted silaketals, specifically tert-Bu2Si(OR1)(OR2), and other silicon compounds with the general formula tert-Bu2SiXY. [] These compounds find applications in organic synthesis and material science.

Q2: The research mentions the synthesis of di-tert-butyldisiloxane-1,3-diol (2) and penta-tert-butyldisiloxanol (4). What is unique about these compounds?

A2: These compounds, synthesized during attempts to prepare tri-tert-butylsilanol and di-tert-butylsilanediol using di-tert-butylchlorosilane, are notable for their steric crowding. [] The presence of multiple bulky tert-butyl groups around the silicon atoms leads to significant steric interactions, influencing their structure and reactivity.

Q3: Can di-tert-butylchlorosilane undergo reactions other than substitution at the chlorine atom?

A3: Yes, the research highlights a reaction where di-tert-butylchlorosilane reacts with dilithiated hydrazine to yield N,N′-bis(silyl)hydrazine, [(Me3C)2SiHNH]2. [] This reaction demonstrates the possibility of di-tert-butylchlorosilane engaging in reactions beyond simple nucleophilic substitution at the chlorine atom, broadening its synthetic utility.

Q4: How does the presence of tert-butyl groups in di-tert-butylchlorosilane influence its reactivity?

A4: The bulky tert-butyl groups in di-tert-butylchlorosilane introduce significant steric hindrance, significantly influencing its reactivity. [, , ] This steric hindrance can hinder the approach of other molecules, impacting reaction rates and selectivity. For instance, in the synthesis of di-tert-butyldisilylethers, the steric bulk of the tert-butyl groups favors monosubstitution over disubstitution, even when using reagents like di-tert-butyldichlorosilane. []

Q5: What analytical techniques are employed to characterize di-tert-butylchlorosilane and its derivatives?

A5: The research primarily utilizes 1H NMR spectroscopy to analyze the purity of di-tert-butylchlorosilane and identify the products formed in its reactions. [] For instance, the different chemical shifts in the 1H NMR spectrum help distinguish between tert-Bu2Si(Cl)OTf and tert-Bu2Si(H)OTf, two possible products during its synthesis. Additionally, high resolution ESI-FTICR mass spectrometry was used to detect subtle variations in synthesized DNA strands containing modified nucleobases, showcasing the importance of advanced analytical methods in this research area. []

Q6: What precautions are necessary when handling di-tert-butylchlorosilane?

A6: Di-tert-butylchlorosilane should be handled with care, as it is likely moisture-sensitive. The recommended storage conditions are under a dry and inert atmosphere. [] This precaution minimizes its degradation due to reaction with atmospheric moisture, preserving its reactivity for subsequent synthetic applications.

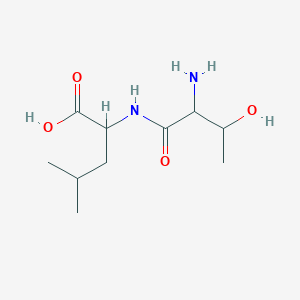

Q7: The research mentions using di-tert-butylchlorosilane in synthesizing molecules for PNA-template directed ligation. What are the challenges encountered?

A7: The research highlights the challenges in synthesizing tetrafunctional amino acid derivatives for PNA-template directed ligation using di-tert-butylchlorosilane. [] The primary obstacle lies in achieving selective substitution of the chlorine atom while preserving other reactive functionalities within the target molecule. Achieving orthogonal protection and deprotection strategies for the various functional groups is crucial. The steric bulk of the di-tert-butylsilyl group can further complicate the reactions, necessitating careful optimization of reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.